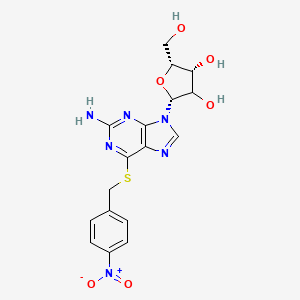
S-(4-Nitrobenzyl)-6-thioguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Nitrobenzyl)-6-thioguanosine: is a purine nucleoside analogue that has been widely studied for its role as an inhibitor of nucleoside transporters. This compound is known for its ability to inhibit the transport of nucleosides mediated by equilibrative nucleoside transporters 1 and 2. It has been used extensively in research to understand the functional activity of these transporters in various physiological and pharmacological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrobenzyl)-6-thioguanosine typically involves the reaction of 6-thioguanosine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds through the nucleophilic substitution of the thiol group on 6-thioguanosine with the 4-nitrobenzyl group, resulting in the formation of the desired compound. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: S-(4-Nitrobenzyl)-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of 4-aminobenzyl-6-thioguanosine.
Substitution: Formation of various substituted benzyl-6-thioguanosine derivatives.
Scientific Research Applications
S-(4-Nitrobenzyl)-6-thioguanosine has several scientific research applications:
Mechanism of Action
S-(4-Nitrobenzyl)-6-thioguanosine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly adenosine transporters, in the central nervous system and vascular smooth muscle. The compound binds to these transporters, preventing the uptake of nucleosides into cells. This inhibition affects various physiological processes, including nucleoside homeostasis and the pharmacokinetics of nucleoside-derived antiviral and antitumor agents .
Comparison with Similar Compounds
S-(4-Nitrobenzyl)-6-thioinosine: Another nucleoside analogue with similar inhibitory effects on nucleoside transporters.
4-Nitrobenzyl-4-aminopyridinium tetrachlorocuprate (II): A compound with similar structural features but different applications and properties.
4-Nitrobenzyl 4-hydroxybenzoates: Compounds that undergo similar chemical reactions but have different biological activities.
Uniqueness: S-(4-Nitrobenzyl)-6-thioguanosine is unique in its specific inhibition of equilibrative nucleoside transporters and its extensive use in research to study nucleoside transport mechanisms. Its ability to inhibit nucleoside transport in tumor cells also makes it a valuable tool in cancer research .
Properties
Molecular Formula |
C17H18N6O6S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12+,13?,16-/m1/s1 |
InChI Key |
BRSNNJIJEZWSBU-QEFZCKDJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
Synonyms |
2-amino-6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine 6-(4-nitrobenzylthio)guanosine 6-(p-nitrobenzylthio)guanosine NBTGR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















